molecular formula C5H7BO2S B1525926 (5-Methylthiophen-3-YL)boronic acid CAS No. 930303-82-5

(5-Methylthiophen-3-YL)boronic acid

Cat. No.: B1525926
CAS No.: 930303-82-5
M. Wt: 141.99 g/mol
InChI Key: HSHOUTSJZHTVCJ-UHFFFAOYSA-N
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Description

(5-Methylthiophen-3-YL)boronic acid is a useful research compound. Its molecular formula is C5H7BO2S and its molecular weight is 141.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of (5-Methylthiophen-3-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction results in the formation of a new carbon–carbon bond, which can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound may be influenced by these factors.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound may be influenced by the pH of the environment.

Biochemical Analysis

Biochemical Properties

(5-Methylthiophen-3-YL)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This interaction is crucial for the selective recognition and binding of biological molecules possessing polyhydroxy motifs. The compound interacts with enzymes, proteins, and other biomolecules, such as saccharides and catechols, through the formation of five-membered boronate esters. These interactions are essential for various biochemical processes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can interfere with signaling pathways by binding to specific receptors or enzymes, thereby altering their activity. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes. These effects can result in alterations in cellular metabolism, impacting processes such as glucose uptake, energy production, and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules, particularly those containing diol groups. This binding interaction is facilitated by the boronic acid moiety, which can form boronate esters with diols present in saccharides, catechols, and other biological molecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and affecting the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored in a dark, dry place at low temperatures (e.g., -20°C). Over time, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo studies. These effects may include prolonged enzyme inhibition, changes in gene expression, and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways, without causing significant toxicity. At high doses, this compound may induce toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in gene expression. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, this compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in various cellular compartments. For instance, this compound may be transported into cells via boric acid channels or other transporters, and its distribution within the cell may be influenced by binding to proteins or other biomolecules. This transport and distribution are crucial for the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can influence metabolic processes and enzyme activity .

Properties

IUPAC Name

(5-methylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO2S/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHOUTSJZHTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930303-82-5
Record name (5-methylthiophen-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-2-methylthiophene (300 mg, 1.69 mmol) and triisopropyl borate (486 μL, 2.12 mmol) were dissolved in THF (1 mL) and the solution was vacuumed and filled with N2 3 times. The solution was cooled to −70° C. using an acetone/dry ice bath. 2.5 M of n-BuLi in hexane (1.0 mL, 2.54 mmol) was added drop wise and the mixture was stirred for an additional 30 minutes while the temperature was held at −70° C. The reaction mixture was allowed to warm up to −20° C. and 2 mL of 3 N HCl was added. When the mixture was warmed up to room temperature, two layers were separated. The water layer was neutralized to about pH 7, using 5 N NaOH. Both layers were extracted with EtOAc and washed with brine. The organic layer was dried over anhydrous Na2SO4. The material was not further purified and was used directly in the next step. MS (ESI): 143.05 [M+H]+; HPLC tR=1.30 min (HPLC: Anayltical—2 min).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
486 μL
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reactant
Reaction Step One
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Quantity
1 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
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1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.